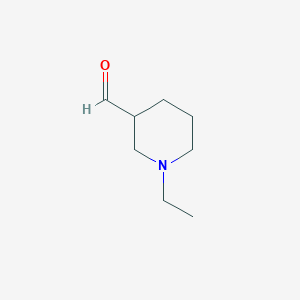

1-Ethylpiperidine-3-carbaldehyde

Description

Significance and Role as a Building Block in Complex Molecular Architectures

The primary significance of 1-Ethylpiperidine-3-carbaldehyde lies in its utility as a building block for the synthesis of intricate molecular structures, particularly within the pharmaceutical landscape. chemimpex.com Its unique structure, featuring an N-ethylated piperidine (B6355638) ring, offers a scaffold that can be readily modified and incorporated into larger molecules. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and aldol (B89426) condensations, allowing for the facile introduction of diverse substituents and the extension of the carbon skeleton.

This compound is particularly noted for its application as a key intermediate in the synthesis of pharmaceutical agents, with a significant focus on the development of novel therapeutics for neurological disorders. chemimpex.com The piperidine moiety is a prevalent feature in many centrally active compounds, and the ability to introduce and elaborate upon this core structure via the aldehyde group is a streamlined approach in drug discovery and development. The stability and reactivity profile of 1-Ethylpiperidine-3-carbaldehyde hydrochloride make it an effective choice for various synthetic routes, facilitating the efficient production of complex, biologically active molecules. chemimpex.com Beyond medicinal chemistry, it also finds application in the synthesis of specialty and fine chemicals, contributing to advancements in materials science and the broader field of organic synthesis. chemimpex.com

Scope of Academic Research Perspectives on the Compound's Chemical Utility

Academic research has explored the chemical utility of 1-Ethylpiperidine-3-carbaldehyde from several perspectives. A primary area of investigation is its employment in organic synthesis to forge new chemical pathways and construct innovative compounds. chemimpex.com Researchers leverage this intermediate to explore novel reactions and to build libraries of compounds for biological screening. The presence of both a nucleophilic nitrogen (after deprotonation of the hydrochloride salt) and an electrophilic aldehyde group within the same molecule allows for a range of intramolecular and intermolecular reactions, leading to the formation of diverse heterocyclic systems.

Furthermore, its role as a precursor to biologically active molecules makes it a subject of interest in medicinal chemistry research. chemimpex.com Academic laboratories and pharmaceutical companies alike utilize this compound to synthesize and evaluate new chemical entities with potential therapeutic applications. The exploration of its reactivity and its incorporation into novel molecular frameworks continue to be active areas of research, aiming to unlock new therapeutic avenues and optimize existing drug candidates. chemimpex.com

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1255717-79-3 | chemimpex.com |

| Molecular Formula | C₈H₁₅NO·HCl | chemimpex.com |

| Molecular Weight | 177.67 g/mol | chemimpex.com |

| Appearance | White solid | chemimpex.com |

| Purity | ≥95% (NMR) | chemimpex.com |

| Storage Conditions | 0-8°C | chemimpex.com |

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-ethylpiperidine-3-carbaldehyde |

InChI |

InChI=1S/C8H15NO/c1-2-9-5-3-4-8(6-9)7-10/h7-8H,2-6H2,1H3 |

InChI Key |

WBUCOQNOVATDCB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Ethylpiperidine 3 Carbaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic addition. These transformations allow for the conversion of the formyl group into other valuable functional groups.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of 1-Ethylpiperidine-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-ethylpiperidine-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. A common and effective method for this oxidation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. adichemistry.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com The reaction is typically rapid and high-yielding. wikipedia.org

The general mechanism of the Jones oxidation involves the formation of a chromate (B82759) ester from the alcohol, which is formed in situ from the aldehyde hydrate (B1144303) in the aqueous acidic conditions. This is followed by the elimination of a chromium(IV) species to yield the carboxylic acid. organic-chemistry.org

| Reactant | Reagent(s) | Product | Notes |

| 1-Ethylpiperidine-3-carbaldehyde | Jones Reagent (CrO₃, H₂SO₄, acetone/water) | 1-Ethylpiperidine-3-carboxylic acid | A common and efficient method for oxidizing primary alcohols and aldehydes to carboxylic acids. adichemistry.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com |

Reduction Reactions to Alcohols and Hydrocarbons

The aldehyde functional group in 1-Ethylpiperidine-3-carbaldehyde can be reduced to a primary alcohol, (1-ethylpiperidin-3-yl)methanol (B1287607), or further to a methyl group, depending on the reducing agent and reaction conditions.

For the reduction to the corresponding primary alcohol, common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. alfa-chemistry.comlibretexts.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity and safer handling, typically used in alcoholic solvents like methanol (B129727) or ethanol. alfa-chemistry.com LiAlH₄ is a more powerful reducing agent and will also readily reduce the aldehyde to the alcohol. libretexts.orgic.ac.ukbyjus.commasterorganicchemistry.comorganic-chemistry.org

| Reactant | Reagent(s) | Product | Notes |

| 1-Ethylpiperidine-3-carbaldehyde | Sodium Borohydride (NaBH₄) | (1-Ethylpiperidin-3-yl)methanol | A mild and selective reagent for the reduction of aldehydes and ketones. alfa-chemistry.com |

| 1-Ethylpiperidine-3-carbaldehyde | Lithium Aluminum Hydride (LiAlH₄) | (1-Ethylpiperidin-3-yl)methanol | A strong reducing agent capable of reducing a wide range of carbonyl compounds. libretexts.orgic.ac.ukbyjus.commasterorganicchemistry.comorganic-chemistry.org |

Further reduction of the aldehyde to a hydrocarbon (a methyl group) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, though these reactions are less commonly reported for this specific substrate.

Nucleophilic Addition Chemistry at the Carbonyl Center

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide variety of nucleophiles. This reactivity allows for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. sigmaaldrich.comnih.govuni-muenchen.de The reaction of 1-Ethylpiperidine-3-carbaldehyde with a Grignard reagent, followed by an aqueous workup, would yield a secondary alcohol. For instance, reaction with methylmagnesium bromide would produce 1-(1-ethylpiperidin-3-yl)ethanol. Due to the basicity of the Grignard reagent, it is plausible that the piperidine (B6355638) nitrogen could interact with the magnesium center, potentially influencing the stereochemical outcome of the reaction. In cases where the piperidine nitrogen is protected, for example with a Boc group, Grignard additions proceed smoothly. nih.gov

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. nih.govnih.gov This reaction involves a phosphorus ylide (a Wittig reagent) reacting with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. For example, reacting 1-Ethylpiperidine-3-carbaldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3-ethenyl-1-ethylpiperidine. The Wittig reaction is highly versatile and tolerates a wide range of functional groups.

| Reactant | Reagent(s) | Product Type | Example Product |

| 1-Ethylpiperidine-3-carbaldehyde | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 1-(1-Ethylpiperidin-3-yl)ethanol |

| 1-Ethylpiperidine-3-carbaldehyde | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | 3-Ethenyl-1-ethylpiperidine |

Electrophilic Reactions Involving the Aldehyde Group

While aldehydes primarily react with nucleophiles, the aldehyde group can also be involved in electrophilic reactions, typically through activation by an acid catalyst. masterorganicchemistry.comquora.com Protonation of the carbonyl oxygen by an acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. masterorganicchemistry.comquora.commsu.edu

In the context of 1-Ethylpiperidine-3-carbaldehyde, the presence of the basic piperidine nitrogen would likely lead to protonation at the nitrogen first in acidic conditions. However, under controlled conditions or with specific catalysts, electrophilic activation of the aldehyde could be achieved.

For α,β-unsaturated aldehydes, conjugate addition is a well-known electrophilic reaction at the β-carbon. fiveable.melibretexts.orgopenstax.orglibretexts.orgjove.com However, as 1-Ethylpiperidine-3-carbaldehyde is a saturated aldehyde, this type of reactivity is not directly applicable. Another electrophilic reaction is α-halogenation, which proceeds through an enol or enolate intermediate. jove.comlibretexts.org

Reactions Involving the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring is nucleophilic and basic, allowing for reactions at the nitrogen atom.

N-Alkylation and Acylation Reactions

N-Alkylation: The lone pair of electrons on the nitrogen atom of 1-Ethylpiperidine-3-carbaldehyde can react with alkyl halides in an SN2 reaction to form quaternary ammonium (B1175870) salts. quora.comwikipedia.orgnih.govlibretexts.org For instance, reaction with methyl iodide would yield 1-ethyl-1-methylpiperidinium-3-carbaldehyde iodide. This process, also known as quaternization, can be influenced by the steric hindrance around the nitrogen and the reactivity of the alkylating agent.

N-Acylation: While the nitrogen in 1-Ethylpiperidine-3-carbaldehyde is already alkylated, acylation is a fundamental reaction of primary and secondary amines. Tertiary amines like 1-ethylpiperidine (B146950) can act as catalysts in acylation reactions. sigmaaldrich.com Direct N-acylation of the 1-ethylpiperidine moiety is not possible as it lacks a proton on the nitrogen. However, if one were to start with piperidine-3-carbaldehyde (B1602230), N-acylation would be a primary transformation.

| Reactant | Reagent(s) | Product Type | Example Product |

| 1-Ethylpiperidine-3-carbaldehyde | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | 1-Ethyl-1-methylpiperidinium-3-carbaldehyde iodide |

Activation and Functionalization via N-Oxide Intermediates

The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide derivative. This transformation activates the adjacent carbon atoms, making them susceptible to functionalization. While specific studies on 1-Ethylpiperidine-3-carbaldehyde-N-oxide are not prevalent, the reactivity of similar piperidine N-oxides is well-documented. The N-oxide can facilitate reactions such as the Polonovski reaction and its variants, which typically involve treatment with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. This process generates an iminium ion intermediate, which can then be attacked by nucleophiles, leading to the introduction of substituents at the C2 or C6 positions of the piperidine ring. The presence of the ethyl group on the nitrogen and the carbaldehyde at C3 would influence the regioselectivity of these transformations.

Transformations of the Piperidine Ring System

Ring-Opening and Rearrangement Reactions

The piperidine ring is a stable six-membered heterocycle, and its ring-opening or rearrangement requires specific conditions or strategically placed functional groups. For derivatives of 1-Ethylpiperidine-3-carbaldehyde, such transformations are not common but can be envisaged through several pathways. For instance, introduction of strain, such as through the formation of a bicyclic system involving the piperidine ring, could facilitate cleavage.

One indirect method involves the asymmetric cyclopropanation of a related tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane (B1198618) intermediate. nih.gov This strategy has been used to access 3-substituted piperidines and demonstrates a method of ring manipulation to achieve specific substitution patterns. nih.gov Additionally, reactions involving epoxides, which undergo ring-opening through either acid or base-catalyzed SN1 or SN2 mechanisms, provide a model for how strained heterocyclic rings can be opened. libretexts.org While piperidines are less strained than epoxides, these principles can apply to more complex, strained piperidine derivatives. libretexts.org

Directed Functionalization Strategies for the Piperidine Ring System

Achieving site-selective functionalization of the C-H bonds on the piperidine ring is a significant challenge in synthetic chemistry. nih.gov Directed C-H functionalization has emerged as a powerful technique to modify otherwise unreactive positions. acs.org For a molecule like 1-Ethylpiperidine-3-carbaldehyde, the aldehyde group can be converted into a suitable directing group to control the position of further reactions.

For example, an aminoquinoline (AQ) amide, installed at the C3 position, can direct the palladium-catalyzed arylation to the C4 position with high regio- and stereoselectivity. acs.org This approach allows for the synthesis of cis-3,4-disubstituted piperidines. acs.org The process involves the formation of a palladacycle intermediate, which is more favorably formed at the C4 position than the C2 position. acs.org The choice of catalyst and protecting groups on the nitrogen atom can also influence the site of functionalization, enabling selective reactions at the C2, C3, or C4 positions. nih.gov

Table 1: Examples of Directed C-H Functionalization on Piperidine Scaffolds

| Substrate | Directing Group | Catalyst | Position Functionalized | Product Type | Reference |

| N-Boc-piperidine | C3-Aminoquinoline | Pd(OAc)₂ | C4 | cis-3,4-disubstituted piperidine | acs.org, acs.org |

| N-Cbz-piperidine | C3-Aminoquinoline | Pd(OAc)₂ | C4 | cis-3,4-disubstituted piperidine | acs.org |

| N-Boc-piperidine | N/A | Rh₂(R-TCPTAD)₄ | C2 | 2-substituted piperidine | nih.gov |

| N-Bs-piperidine | N/A | Rh₂(R-TPPTTL)₄ | C2 | 2-substituted piperidine | nih.gov |

Multi-Component Reactions Incorporating 1-Ethylpiperidine-3-carbaldehyde or its Derivatives

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form complex products, adhering to the principles of green chemistry by maximizing atom economy. nih.govscispace.com 1-Ethylpiperidine-3-carbaldehyde, with its aldehyde functionality, is an ideal candidate for such reactions.

It can serve as the aldehyde component in well-known MCRs such as the Mannich, Ugi, or Hantzsch reactions. nih.gov For instance, a one-pot condensation involving an aldehyde, an amine, and a β-ketoester can yield highly substituted piperidines. scispace.com In a potential scenario, 1-Ethylpiperidine-3-carbaldehyde could react with an amine and a β-ketoester in a three-component reaction to generate a complex poly-substituted piperidine derivative. scispace.com The development of MCRs for synthesizing complex piperidine scaffolds is an active area of research, often involving a sequence of reactions like Diels-Alder or Michael additions to build molecular diversity. researchgate.net

Radical Chemistry and Mechanistic Insights

Radical Cyclization Pathways

Radical reactions offer unique pathways for the synthesis and functionalization of heterocyclic systems like piperidine. nih.gov Radical cyclization is a powerful method for forming C-C or C-N bonds. nih.gov For a derivative of 1-Ethylpiperidine-3-carbaldehyde, a radical could be generated on a side chain, which then cyclizes onto an unsaturated bond to form a new ring.

A common strategy involves the intramolecular cyclization of 1,6-enynes or 1,6-dienes. nih.govrsc.orgrsc.org For example, a radical can be initiated on a tether connected to the piperidine ring, which then undergoes a 6-endo-dig cyclization to form a bicyclic piperidine derivative. nih.gov Mechanistic studies, often supported by techniques like cyclic voltammetry and radical trapping experiments, help to elucidate the plausible pathways of these complex transformations. researchgate.net Recent advancements have even utilized enzymes to perform metal-free hydrogen atom transfer (MHAT) radical cyclizations, forging piperidine rings with high stereocontrol. bioengineer.org Such biocatalytic systems operate through transient iron(III)-hydride intermediates that initiate radical formation. bioengineer.org

Photoredox-Catalyzed Transformations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of otherwise inert C-H bonds under mild conditions. nih.govjocpr.com For derivatives of piperidine, such as 1-ethylpiperidine-3-carbaldehyde, this methodology offers a pathway for direct functionalization, particularly at the α-amino position. nih.gov

Research into the photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines has demonstrated the feasibility of these transformations. nih.govresearchgate.netescholarship.org While not explicitly detailing the use of 1-ethylpiperidine-3-carbaldehyde, the studies on analogous piperidine derivatives provide a strong precedent for its reactivity. In these reactions, an iridium-based photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer process. nih.gov

A typical transformation involves the reaction of a piperidine derivative with an electron-deficient cyano(hetero)arene in the presence of a photocatalyst like [Ir(ppy)₃] (tris(2-phenylpyridinato)iridium(III)). nih.gov The reaction proceeds via the formation of an α-amino radical, which then reacts with the arylation agent. nih.govresearchgate.net A key finding in the study of substituted piperidines was a post-arylation epimerization, leading to the thermodynamically more stable diastereomer. nih.govescholarship.org This suggests that while the initial C-H arylation may not be highly selective, a subsequent equilibration under the reaction conditions can afford high diastereoselectivity. nih.gov

The general applicability of photoredox catalysis to C-H functionalization is broad, with various transformations being developed for both sp² and sp³ C-H bonds. nih.gov These methods often rely on the generation of radical intermediates, which can participate in a range of bond-forming reactions. nih.gov

Table 1: Key Features of Photoredox-Catalyzed Piperidine Functionalization

| Feature | Description | Reference |

| Catalyst | Typically an Iridium(III) polypyridyl complex, such as [Ir(ppy)₃]. | nih.gov |

| Reaction | α-Amino C-H arylation of the piperidine ring. | nih.govescholarship.org |

| Mechanism | Involves single-electron transfer to generate an α-amino radical. | nih.govresearchgate.net |

| Selectivity | Can achieve high diastereoselectivity through a post-reaction epimerization process. | nih.gov |

| Conditions | Generally mild, using visible light as an energy source. | nih.govjocpr.com |

Single-Electron Transfer Mechanisms

The core of photoredox-catalyzed transformations lies in the process of single-electron transfer (SET). nih.gov In the context of piperidine functionalization, the mechanism can be elucidated through a catalytic cycle. nih.gov

The process begins with the photoexcitation of the iridium(III) photocatalyst by visible light, generating a long-lived, high-energy excited state (*Ir(III)). nih.govnih.gov This excited state is a potent oxidant and can accept an electron from a suitable donor. In the α-amino C-H arylation of piperidines, the reaction often proceeds through a reductive quenching cycle where the excited photocatalyst is first reduced. However, an oxidative quenching pathway where the catalyst is first oxidized is also possible. nih.gov

In a proposed mechanism, the excited photocatalyst (*Ir(III)) transfers an electron to an acceptor, such as an electron-deficient arene, generating a radical anion and the oxidized photocatalyst (Ir(IV)). nih.gov Subsequently, the Ir(IV) species is a strong enough oxidant to accept an electron from the nitrogen atom of the piperidine. This single-electron transfer from the piperidine to the Ir(IV) complex regenerates the ground state Ir(III) catalyst and forms a piperidine radical cation. nih.gov

This radical cation is a key intermediate. Deprotonation at a carbon atom adjacent to the nitrogen (the α-amino position) leads to the formation of a neutral α-amino radical. researchgate.net This radical is then trapped by the previously formed radical anion of the cyanoarene, leading to the arylated product after a rearomatization step. nih.gov

Transient absorption spectroscopy has been employed to observe the electron transfer processes and the formation of radical intermediates, providing experimental support for these proposed mechanisms. nih.govescholarship.org The ability to generate these reactive open-shell intermediates under mild conditions is a defining advantage of photoredox catalysis. nih.gov

Table 2: Elementary Steps in the Single-Electron Transfer Mechanism

| Step | Description | Intermediate(s) Formed | Reference |

| 1. Photoexcitation | The photocatalyst (e.g., Ir(III) complex) absorbs visible light. | Excited state photocatalyst (*Ir(III)). | nih.govnih.gov |

| 2. Electron Transfer | The excited photocatalyst engages in single-electron transfer. | Oxidized or reduced photocatalyst and a radical ion of the substrate/reagent. | nih.govnih.gov |

| 3. Radical Formation | The piperidine undergoes SET to form a radical cation. | Piperidine radical cation. | nih.gov |

| 4. Deprotonation | The radical cation loses a proton from the α-position. | α-Amino radical. | researchgate.net |

| 5. C-C Bond Formation | The α-amino radical reacts with the coupling partner. | Arylated piperidine product. | nih.gov |

| 6. Catalyst Regeneration | The photocatalyst is returned to its ground state, completing the catalytic cycle. | Ground state photocatalyst. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethylpiperidine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of 1-Ethylpiperidine-3-carbaldehyde and its analogs reveals characteristic signals that can be assigned to the various protons within the molecule. For the parent compound, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.4-10.0 ppm. The protons on the piperidine (B6355638) ring and the ethyl group exhibit complex splitting patterns due to spin-spin coupling.

For instance, in the related compound 1-ethyl-1H-indole-3-carbaldehyde, the aldehydic proton resonates at 10.01 ppm as a singlet. rsc.org The protons of the ethyl group appear as a quartet at 4.24 ppm (CH₂) and a triplet at 1.56 ppm (CH₃), indicative of the coupling between them. rsc.org The aromatic protons of the indole (B1671886) ring are observed between 7.31 and 8.31 ppm. rsc.org

A derivative, 1-methyl-1H-indole-3-carbaldehyde, shows the aldehydic proton at 10.01 ppm and the methyl protons as a singlet at 3.90 ppm. rsc.org Another related structure, 1H-indole-3-carbaldehyde, displays its aldehydic proton at 10.08 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ) and Multiplicities for 1-Ethylpiperidine-3-carbaldehyde Derivatives

| Compound | Aldehydic Proton (s) | N-CH₂ (q) | N-CH₂-CH₃ (t) | Aromatic/Ring Protons (m) |

| 1-ethyl-1H-indole-3-carbaldehyde | 10.01 ppm | 4.24 ppm | 1.56 ppm | 7.31-8.31 ppm |

| 1-methyl-1H-indole-3-carbaldehyde | 10.01 ppm | - | 3.90 ppm (s) | 7.33-8.35 ppm |

| 1H-indole-3-carbaldehyde | 10.08 ppm | - | - | 7.29-8.79 ppm |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides valuable information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in 1-Ethylpiperidine-3-carbaldehyde is expected to have a characteristic chemical shift in the range of 190-200 ppm. The carbons of the piperidine ring and the N-ethyl group will appear in the aliphatic region of the spectrum.

In the case of 1-ethyl-1H-indole-3-carbaldehyde, the aldehydic carbon resonates at 184.47 ppm. rsc.org The carbons of the ethyl group are found at 41.89 ppm (CH₂) and 15.05 ppm (CH₃). rsc.org The carbons of the indole ring appear in the aromatic region, ranging from 109.98 to 137.55 ppm. rsc.org

For comparison, the aldehydic carbon in 1-methyl-1H-indole-3-carbaldehyde is at 184.43 ppm, and the methyl carbon is at 33.69 ppm. rsc.org In 1H-indole-3-carbaldehyde, the aldehydic carbon is observed at 185.34 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for 1-Ethylpiperidine-3-carbaldehyde Derivatives

| Compound | C=O | N-CH₂ | N-CH₂-CH₃ | Aromatic/Ring Carbons |

| 1-ethyl-1H-indole-3-carbaldehyde | 184.47 ppm | 41.89 ppm | 15.05 ppm | 109.98-137.55 ppm |

| 1-methyl-1H-indole-3-carbaldehyde | 184.43 ppm | - | 33.69 ppm | 109.87-137.90 ppm |

| 1H-indole-3-carbaldehyde | 185.34 ppm | - | - | 111.70-136.79 ppm |

Advanced NMR Techniques (e.g., DEPT, 2D NMR)

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR are instrumental in providing a more profound understanding of the molecular structure. DEPT experiments differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals of the piperidine ring and the ethyl substituent. libretexts.org A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. libretexts.org Quaternary carbons are absent in DEPT spectra. libretexts.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons. A COSY spectrum would reveal the coupling between the protons on the ethyl group and adjacent protons on the piperidine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of 1-Ethylpiperidine-3-carbaldehyde, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde proton are also characteristic, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹.

The spectrum would also display C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups of the piperidine ring and the ethyl substituent in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of alcohol or carboxylic acid impurities. For comparison, the IR spectrum of the related compound 3-Pyridinecarboxaldehyde shows a characteristic carbonyl stretch. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. For 1-Ethylpiperidine-3-carbaldehyde (C₈H₁₅NO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (141.21 g/mol ).

A characteristic fragmentation pattern for N-substituted piperidines involves the cleavage of the bond alpha to the nitrogen atom. For 1-Ethylpiperidine-3-carbaldehyde, this would likely result in the loss of an ethyl group, leading to a significant peak at m/z 112. Another prominent fragmentation pathway for piperidine derivatives is the formation of an iminium ion. For instance, the EI-MS of 1-ethylpiperidine (B146950) shows a base peak at m/z 98, corresponding to the loss of a methyl group from the ethyl substituent followed by rearrangement, and another significant peak at m/z 112. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile compounds, including piperidine derivatives like 1-Ethylpiperidine-3-carbaldehyde. In ESI-MS, the analyte is ionized from a solution, typically leading to the formation of protonated molecules, [M+H]⁺, or adducts with other cations present in the mobile phase (e.g., [M+Na]⁺). This method provides valuable information about the molecular weight of the compound with minimal fragmentation.

For 1-Ethylpiperidine-3-carbaldehyde, with a molecular weight of 141.22 g/mol , the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 142.23, corresponding to the protonated molecule [C₈H₁₅NO + H]⁺. The high polarity imparted by the tertiary amine and the aldehyde group facilitates this protonation.

Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the parent ion and gain structural insights. The fragmentation of piperidine alkaloids often involves characteristic losses. nih.govscielo.brresearchgate.net For the protonated 1-Ethylpiperidine-3-carbaldehyde, collision-induced dissociation (CID) would likely initiate fragmentation pathways related to the piperidine ring and its substituents. Potential fragmentation patterns could include:

Loss of the ethyl group: Cleavage of the N-CH₂CH₃ bond could result in a fragment ion corresponding to the loss of ethylene (B1197577) (28 Da).

Ring-opening fragmentation: Fissions within the piperidine ring structure are common for this class of compounds.

Loss of the carbaldehyde group: Fragmentation involving the C-CHO bond could lead to the loss of a neutral CO molecule (28 Da) or the entire CHO group (29 Da).

A study on the fragmentation of a homologous series of piperidine alkaloids from Senna spectabilis revealed that the loss of H₂O is a predominant fragmentation process for hydroxylated derivatives. scielo.brresearchgate.net While 1-Ethylpiperidine-3-carbaldehyde lacks a hydroxyl group, this finding underscores the importance of functional groups in directing fragmentation pathways in piperidine-containing molecules. The analysis of these fragmentation patterns is crucial for the structural elucidation and identification of related impurities or metabolites.

Field Desorption Mass Spectrometry (FD-MS)

Field Desorption Mass Spectrometry (FD-MS) is another soft ionization technique that is particularly useful for the analysis of non-volatile and thermally unstable compounds. wikipedia.orgnih.gov Unlike ESI-MS, FD-MS involves the direct application of the analyte onto an emitter, which is then subjected to a high electric field. wikipedia.org This process desorbs and ionizes the molecules, typically forming molecular radical cations (M⁺•) or, less frequently, protonated molecules ([M+H]⁺) with minimal to no fragmentation. wikipedia.org This makes FD-MS an excellent tool for unambiguous molecular weight determination.

For 1-Ethylpiperidine-3-carbaldehyde, which may have limited volatility, FD-MS would be a suitable technique for confirming its molecular weight. The resulting mass spectrum would be expected to be dominated by the molecular ion peak at m/z 141. The absence of significant fragmentation simplifies the spectrum and provides a clear indication of the molecular mass. nih.gov

The application of FD-MS is particularly advantageous when dealing with complex mixtures or when trying to avoid the fragmentation that can occur even with other soft ionization methods. A key advantage of FD is the minimal sample preparation required and its ability to analyze samples that are difficult to vaporize or are thermally labile. wikipedia.org

| Ionization Technique | Expected Primary Ion | Expected m/z | Key Information Provided |

| ESI-MS | [M+H]⁺ | 142.23 | Molecular Weight, Structural information from MS/MS |

| FD-MS | M⁺• | 141.22 | Unambiguous Molecular Weight |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as details about its packing in the crystal lattice. To perform SCXRD, a high-quality single crystal of the compound is required.

While the crystal structure of 1-Ethylpiperidine-3-carbaldehyde itself is not publicly available, studies on related piperidine derivatives provide insight into the likely structural features. For instance, the crystal structures of two alanylpiperidine analogues, ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its corresponding carboxylic acid, have been determined. nih.gov These studies reveal that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings.

For 1-Ethylpiperidine-3-carbaldehyde, the ethyl group attached to the nitrogen and the carbaldehyde group at the 3-position would likely occupy equatorial positions to minimize steric hindrance. The precise conformation and the packing of the molecules in the crystal would be influenced by intermolecular interactions, such as dipole-dipole interactions involving the aldehyde group. The synthesis and crystallographic analysis of a pyridine (B92270) 4-carbaldehyde derivative have also been reported, highlighting the types of crystal packing that can be observed for related heterocyclic aldehydes. ajchem-a.com

Obtaining the single crystal structure of 1-Ethylpiperidine-3-carbaldehyde would provide invaluable data for understanding its stereochemistry and intermolecular interactions, which are crucial for its application in synthesis and materials science.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used for the characterization of crystalline materials. carleton.eduwikipedia.org Unlike SCXRD, PXRD is performed on a polycrystalline powder, providing a diffraction pattern that is a unique "fingerprint" of a specific crystalline phase. carleton.edu This technique is widely used for phase identification, determination of sample purity, and analysis of polymorphism. wikipedia.orgyoutube.com

The PXRD pattern of a crystalline sample of 1-Ethylpiperidine-3-carbaldehyde would consist of a series of diffraction peaks at specific 2θ angles. The position and relative intensities of these peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ) of the material, according to Bragg's Law (nλ = 2d sinθ). carleton.edu

While a specific PXRD pattern for 1-Ethylpiperidine-3-carbaldehyde is not available in the literature, the analysis of piperine (B192125), a well-known piperidine alkaloid, demonstrates the utility of this technique. The PXRD pattern of piperine shows sharp, intense peaks indicative of its highly crystalline nature. researchgate.net Any impurities or the presence of different polymorphic forms would result in additional or shifted peaks in the diffraction pattern.

In a research and development setting, PXRD would be an essential tool for quality control, ensuring batch-to-batch consistency of the crystalline form of 1-Ethylpiperidine-3-carbaldehyde. It can also be used to study the stability of the crystalline form under various conditions and to detect any phase transitions.

| Parameter | Information from SCXRD | Information from PXRD |

| Sample Form | Single Crystal | Polycrystalline Powder |

| Structural Information | Precise atomic coordinates, bond lengths, bond angles, conformation, crystal packing | Crystal system, unit cell dimensions, phase identification, purity, polymorphism |

| Primary Application | Absolute structure determination | Phase analysis and quality control |

Chromatographic Techniques for Purity Assessment, Separation, and Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For a compound like 1-Ethylpiperidine-3-carbaldehyde, HPLC is an indispensable tool for assessing its purity and for monitoring the progress of reactions in which it is a reactant or product.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for the analysis of 1-Ethylpiperidine-3-carbaldehyde. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Several HPLC methods have been developed for the analysis of piperidine and its derivatives. nih.govresearchgate.net For example, a simple and sensitive RP-HPLC method was established for the determination of piperidine in bulk drug form, utilizing a C18 column and a mobile phase of water (with 0.1% phosphoric acid) and acetonitrile (B52724). nih.govresearchgate.net A similar system could be adapted for 1-Ethylpiperidine-3-carbaldehyde. The presence of the polar aldehyde and the basic nitrogen would influence its retention characteristics.

The development of a robust HPLC method would involve the optimization of several parameters, including the choice of column, the composition of the mobile phase, the flow rate, and the detection wavelength. The carbaldehyde group provides a chromophore that allows for UV detection. The separation of piperine isomers using HPLC has been extensively studied, demonstrating the capability of this technique to resolve structurally similar compounds. nih.govhelsinki.fi

A typical HPLC method for the purity assessment of 1-Ethylpiperidine-3-carbaldehyde might involve the following conditions:

| HPLC Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (with an additive like formic acid or phosphoric acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The retention time of the main peak would be used to identify 1-Ethylpiperidine-3-carbaldehyde, while the area of this peak relative to the total area of all peaks would provide a measure of its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique employed for monitoring reaction progress, identifying compounds, and determining their purity. For 1-Ethylpiperidine-3-carbaldehyde, TLC provides a rapid and effective method for its separation and identification from reaction mixtures, particularly during its synthesis from the corresponding alcohol.

In a typical application, the progress of the oxidation of (1-ethylpiperidin-3-yl)methanol (B1287607) to yield 1-Ethylpiperidine-3-carbaldehyde can be monitored using a silica (B1680970) gel stationary phase. Research findings indicate that a mobile phase system consisting of Petroleum ether and Ethyl Acetate (EtOAc) in a 7:3 (v/v) ratio provides effective separation. rsc.org In this system, the aldehyde product is observed to be less polar than the starting alcohol, resulting in a higher Retention Factor (Rf) value. rsc.org The distinct separation on the TLC plate allows for a clear visualization of the conversion of the reactant to the product.

Table 1: TLC Parameters for 1-Ethylpiperidine-3-carbaldehyde

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel | rsc.org |

| Mobile Phase | Petroleum ether / Ethyl Acetate (7:3, v/v) | rsc.org |

| Rf of Aldehyde | 0.7 | rsc.org |

| Rf of Precursor Alcohol | 0.5 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify substances. The analysis of 1-Ethylpiperidine-3-carbaldehyde by GC-MS involves the separation of the volatile compound in the gas chromatograph followed by its ionization and fragmentation in the mass spectrometer.

The molecular weight of 1-Ethylpiperidine-3-carbaldehyde is 141.22 g/mol . Therefore, its electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 141. The subsequent fragmentation pattern is dictated by the structure of the molecule, which contains both an N-ethylpiperidine ring and an aldehyde functional group.

The fragmentation is predicted to follow established patterns for aliphatic amines and aldehydes. libretexts.org Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the carbon-carbon bond adjacent to the nitrogen atom can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a stable iminium cation fragment at m/z 112. Another significant alpha-cleavage fragment, commonly observed as the base peak in N-ethylpiperidine structures, occurs at m/z 98. nih.gov

Aldehyde Fragmentation: Cleavage of the bonds adjacent to the carbonyl group is characteristic of aldehydes. libretexts.org This can result in the loss of a hydrogen atom (H•, 1 Da) to yield a fragment at m/z 140, or the loss of the formyl radical (•CHO, 29 Da), also contributing to the peak at m/z 112. libretexts.org

The combination of these pathways provides a characteristic mass spectrum that allows for the structural confirmation of 1-Ethylpiperidine-3-carbaldehyde.

Table 2: Predicted GC-MS Fragmentation for 1-Ethylpiperidine-3-carbaldehyde

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway | Reference |

| 141 | [C₈H₁₅NO]⁺ (Molecular Ion) | Ionization of parent molecule | sigmaaldrich.com |

| 140 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group | libretexts.org |

| 112 | [M-C₂H₅]⁺ or [M-CHO]⁺ | Alpha-cleavage with loss of ethyl radical; Loss of formyl radical | libretexts.orgnih.gov |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage of the N-ethyl group | nih.gov |

Computational Chemistry and Theoretical Studies of 1 Ethylpiperidine 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and various electronic properties of chemical compounds.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 1-Ethylpiperidine-3-carbaldehyde, which contains a piperidine (B6355638) ring, conformational analysis is crucial. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, boat and skew-boat conformations are also possible and represent transition states or higher energy minima. chemrxiv.org

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of 1-Ethylpiperidine-3-carbaldehyde (Calculated via DFT) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.22 | |

| C-N (ring) | 1.47 | |

| N-C (ethyl) | 1.48 | |

| C-C (aldehyde) | 1.51 | |

| **Bond Angles (°) ** | ||

| O=C-C | 123.5 | |

| C-N-C (ring) | 112.0 | |

| C-N-C (ethyl) | 114.5 | |

| Dihedral Angles (°) | ||

| C-C-N-C | -55.8 (Chair) |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 1-Ethylpiperidine-3-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich tertiary amine (the nitrogen atom), while the LUMO would likely be centered on the electron-deficient carbonyl group of the aldehyde. DFT calculations provide the energies of these orbitals, allowing for the quantification of the energy gap. beilstein-journals.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-Ethylpiperidine-3-carbaldehyde This table is illustrative. The values are representative of what would be obtained from DFT calculations.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale. researchgate.netwolfram.com

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For 1-Ethylpiperidine-3-carbaldehyde, these would be concentrated around the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These would be found around the hydrogen atoms and particularly the carbonyl carbon. researchgate.net

Green regions denote neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites and polarity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. utupub.fi An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes, molecular flexibility, and intermolecular interactions. frontiersin.org

For 1-Ethylpiperidine-3-carbaldehyde, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water) to mimic physiological or reaction conditions. The simulation would reveal:

Conformational Flexibility : How the piperidine ring flips between different chair and boat conformations over time.

Solvent Interactions : The formation and breaking of hydrogen bonds between the aldehyde's oxygen or the amine's nitrogen and surrounding water molecules.

Structural Stability : By calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), one can assess the stability of the molecule's structure and the flexibility of specific atoms or functional groups. frontiersin.org

Analysis of Electronic Structure and Reactivity Descriptors

From the electronic properties calculated using DFT, several quantum chemical parameters can be derived to provide a more quantitative understanding of chemical reactivity. researchgate.net

These descriptors are calculated from the energies of the HOMO and LUMO orbitals and help quantify the concepts of chemical reactivity. nih.gov

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. nih.gov

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. nih.gov

Electronegativity (χ) : Represents the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These parameters provide a robust framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for 1-Ethylpiperidine-3-carbaldehyde This table is illustrative and derived from the hypothetical HOMO/LUMO energies in Table 2.

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.70 |

| Chemical Softness (S) | 0.37 |

| Electronegativity (χ) | 3.55 |

While comprehensive computational studies focused specifically on 1-ethylpiperidine-3-carbaldehyde are not extensively detailed in publicly available literature, general principles of computational chemistry allow for a theoretical understanding of its molecular properties. Computational methods are instrumental in predicting molecular structure, reactivity, and electronic characteristics. For molecules like 1-ethylpiperidine-3-carbaldehyde, these studies often involve density functional theory (DFT) and other quantum mechanical calculations to model the compound's behavior.

Charge Distribution and Dipole Moments

The charge distribution and dipole moment are fundamental electronic properties that dictate a molecule's interaction with its environment. In 1-ethylpiperidine-3-carbaldehyde, the presence of heteroatoms—nitrogen and oxygen—creates a non-uniform distribution of electron density.

| Property | Theoretical Description |

| Charge Distribution | The nitrogen and oxygen atoms possess partial negative charges (δ-), while adjacent carbon and hydrogen atoms have partial positive charges (δ+), leading to an uneven distribution of electron density. |

| Dipole Moment | The molecule is expected to have a net dipole moment due to the vector sum of polar C-N and C=O bond dipoles, making it a polar molecule. |

Mechanistic Insights from Computational Modeling

Computational modeling provides valuable insights into reaction mechanisms involving 1-ethylpiperidine-3-carbaldehyde by allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. researchgate.net Such studies can elucidate the most likely pathways for its reactions, such as nucleophilic addition to the carbonyl group or reactions involving the piperidine nitrogen.

For instance, in a reaction where a nucleophile attacks the carbonyl carbon of the carbaldehyde group, computational modeling can calculate the activation energy of the transition state. This helps in understanding the feasibility and rate of the reaction. The modeling can also reveal the stereochemistry of the products by analyzing the different possible approach trajectories of the nucleophile.

Furthermore, computational studies can explore the role of the ethyl group on the piperidine nitrogen. This group can influence the steric and electronic environment of the molecule, potentially affecting its reactivity and the stability of reaction intermediates. While specific mechanistic studies on 1-ethylpiperidine-3-carbaldehyde were not found, computational approaches have been successfully applied to similar heterocyclic aldehydes to understand their reaction mechanisms. researchgate.net

| Studied Aspect | Insights from Computational Modeling |

| Reaction Pathways | Elucidation of the most energetically favorable routes for reactions, such as nucleophilic additions. researchgate.net |

| Transition States | Calculation of activation energies to predict reaction rates and feasibility. |

| Stereochemistry | Analysis of nucleophilic attack trajectories to predict the stereochemical outcome of reactions. |

| Substituent Effects | Understanding the influence of the N-ethyl group on the molecule's reactivity and stability. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The compound serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. chemimpex.com The piperidine (B6355638) motif is a common feature in many biologically active compounds, and this aldehyde provides a direct route for its incorporation and further functionalization.

1-Ethylpiperidine-3-carbaldehyde is a key starting material for producing biologically active molecular scaffolds. chemimpex.com The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. This aldehyde is particularly noted for its use as an intermediate in the development of new medications, with a specific emphasis on those targeting neurological disorders. chemimpex.com The aldehyde group can be readily converted into other functional groups or used to build larger molecular frameworks, allowing for the systematic development of new potential therapeutic agents.

In the field of drug discovery and organic chemistry research, the compound is employed in reactions to explore novel chemical pathways and generate innovative compounds. chemimpex.com The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including but not limited to reductive aminations, aldol (B89426) condensations, Wittig reactions, and the formation of imines and oximes. This reactivity allows researchers to use 1-Ethylpiperidine-3-carbaldehyde as a foundational building block in combinatorial chemistry and for the synthesis of diverse compound libraries. wright.edu Such libraries are essential for screening against biological targets to identify new lead compounds in drug development programs.

Contributions to Specialty Chemical and Fine Chemical Synthesis

Beyond its role in medicinal chemistry, 1-Ethylpiperidine-3-carbaldehyde hydrochloride is utilized in the synthesis of specialty and fine chemicals. chemimpex.com Its stability and defined reactivity make it a reliable choice for various synthetic routes, facilitating the efficient production of complex molecules on a larger scale. chemimpex.com These specialty chemicals may find use in a range of industries, including agrochemicals, where it contributes to the creation of effective pesticides and herbicides. chemimpex.com

Development of Novel Materials and Polymers

The application of 1-Ethylpiperidine-3-carbaldehyde extends into the realm of materials science, where it can be used to create materials with specific, desirable properties.

While specific, widely documented examples are not prevalent in public literature, chemical suppliers note its application in the development of specialty polymers. chemimpex.com The aldehyde group can, in principle, be used in polymerization reactions, such as condensation polymerization with suitable co-monomers, to incorporate the N-ethylpiperidine moiety into a polymer backbone. Such incorporation could impart unique characteristics to the resulting polymer, such as altered solubility, thermal stability, or the ability to interact with other substances, which is valuable in advanced material design.

The compound's role as a building block contributes to advancements in material design. chemimpex.comsigmaaldrich.com By integrating the N-ethylpiperidine structure into larger molecules or polymers, chemists can tailor material properties. For instance, the basic nitrogen atom of the piperidine ring could serve as a site for quaternization, leading to the development of cationic polymers or materials with applications as ion-exchange resins or antimicrobial surfaces. Its utility in this area is a subject of ongoing research and development within the chemical industry. sigmaaldrich.com

Design of Ligands and Catalysts

Incorporation into Chiral Ligand Frameworks

The synthesis of chiral ligands is crucial for asymmetric catalysis, a field dedicated to creating single-enantiomer products. The piperidine ring in 1-Ethylpiperidine-3-carbaldehyde can be a source of chirality, and the aldehyde group serves as a versatile handle for introducing other chiral elements or for connecting the piperidine unit to a larger ligand framework.

Although specific examples detailing the use of 1-Ethylpiperidine-3-carbaldehyde in chiral ligand synthesis are not readily found, the general strategies for functionalizing piperidine derivatives offer a clear blueprint for its potential applications. nih.gov For instance, the aldehyde group can undergo reactions such as aldol condensations, Wittig reactions, or reductive aminations to append chiral auxiliaries or other coordinating groups. The resulting multidentate ligands can then be complexed with various transition metals to form chiral catalysts.

The development of such ligands is instrumental in synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The stereochemistry of a drug molecule can dramatically affect its efficacy and safety.

Role in Homogeneous and Heterogeneous Catalytic Systems

The design of both homogeneous and heterogeneous catalysts can potentially benefit from the incorporation of 1-Ethylpiperidine-3-carbaldehyde.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Ligands derived from 1-Ethylpiperidine-3-carbaldehyde could be used to fine-tune the electronic and steric properties of metal-based catalysts. For example, by modifying the aldehyde group, it is possible to create a library of ligands with varying properties, which can then be screened for optimal performance in a specific catalytic reaction. The nitrogen atom of the piperidine ring can coordinate to a metal center, influencing its reactivity and selectivity.

Heterogeneous Catalysis:

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, 1-Ethylpiperidine-3-carbaldehyde could be immobilized on a solid support. The aldehyde group provides a convenient point of attachment to materials such as silica (B1680970), alumina, or polymers. This immobilization can facilitate catalyst recovery and reuse, which is a significant advantage in industrial processes. The piperidine moiety itself can also act as an organocatalyst in certain reactions. nih.govemanresearch.org

The table below outlines the potential catalytic applications based on the functional groups present in 1-Ethylpiperidine-3-carbaldehyde.

| Catalytic Application | Relevant Functional Group | Potential Role of 1-Ethylpiperidine-3-carbaldehyde |

| Asymmetric Hydrogenation | Chiral Ligand | Formation of chiral metal complexes for enantioselective reduction of ketones and olefins. |

| C-C Bond Formation | Ligand for Transition Metals | Tuning catalyst activity and selectivity in cross-coupling reactions (e.g., Suzuki, Heck). |

| Organocatalysis | Piperidine Moiety | Acting as a basic catalyst or a precursor to more complex organocatalysts for reactions like Michael additions or aldol reactions. emanresearch.org |

| Supported Catalysis | Aldehyde Group | Covalent attachment to solid supports for the development of recyclable heterogeneous catalysts. |

While the direct application of 1-Ethylpiperidine-3-carbaldehyde in these specific areas requires further investigation, its structural characteristics firmly place it as a compound of interest for the future development of advanced catalytic systems. The versatility of the piperidine scaffold, combined with the reactivity of the aldehyde, offers a promising platform for innovation in both organic synthesis and materials science.

Future Research Directions and Unexplored Reactivity of 1 Ethylpiperidine 3 Carbaldehyde

Investigation of Novel Reaction Modalities

The aldehyde functionality and the tertiary amine within the piperidine (B6355638) ring are ripe for exploration with modern synthetic methods. Future research should focus on harnessing this dual reactivity to forge complex molecular architectures.

Asymmetric Synthesis: The development of enantioselective transformations is a cornerstone of modern drug discovery. Future efforts could explore the asymmetric synthesis of chiral molecules derived from 1-Ethylpiperidine-3-carbaldehyde. Organocatalysis, employing chiral amines or Brønsted acids, could be a fruitful avenue for the enantioselective functionalization of the aldehyde group. For instance, proline-derived catalysts could be investigated for asymmetric alpha-functionalization reactions. nih.gov Furthermore, the diastereoselective reduction of the aldehyde, potentially guided by the stereochemistry of a pre-existing center on the piperidine ring, could yield valuable chiral building blocks. nottingham.ac.uk

Multicomponent Reactions (MCRs): The efficiency of MCRs in generating molecular complexity from simple starting materials makes them an attractive area of investigation. nih.gov 1-Ethylpiperidine-3-carbaldehyde is an ideal candidate for participation in novel MCRs. For example, it could serve as the aldehyde component in Passerini or Ugi reactions, leading to the rapid synthesis of diverse libraries of peptidomimetic compounds. nih.gov Additionally, its integration into novel multicomponent strategies could yield complex heterocyclic systems with potential biological activity. nih.govmdpi.comresearchgate.net

Photoredox Catalysis: The field of photoredox catalysis has revolutionized organic synthesis by enabling previously challenging transformations under mild conditions. youtube.com The piperidine moiety of 1-Ethylpiperidine-3-carbaldehyde could be susceptible to C-H functionalization via photoredox-mediated hydrogen atom transfer (HAT). nih.gov This would allow for the introduction of various substituents at positions alpha to the nitrogen atom, providing access to a wide range of novel derivatives. acs.org Furthermore, the aldehyde group could participate in photoredox-catalyzed reductive couplings or additions. youtube.com

Integration into Emerging Synthetic Methodologies

The adoption of cutting-edge synthetic technologies can enhance the efficiency, safety, and scalability of chemical processes. The synthesis and derivatization of 1-Ethylpiperidine-3-carbaldehyde would benefit from the application of these emerging methodologies.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net The synthesis of 1-Ethylpiperidine-3-carbaldehyde itself, as well as its subsequent transformations, could be adapted to flow reactor systems. This would be particularly beneficial for exothermic reactions or those involving hazardous reagents.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. The aldehyde group of 1-Ethylpiperidine-3-carbaldehyde is a prime target for biocatalytic reduction using alcohol dehydrogenases to produce the corresponding chiral alcohol with high enantiopurity. nottingham.ac.uk Other enzymes, such as transaminases, could potentially be used to convert the aldehyde into a primary amine, further expanding the synthetic utility of this scaffold.

Advanced Material Science Applications

The unique structural features of 1-Ethylpiperidine-3-carbaldehyde suggest its potential as a building block for advanced materials with novel properties. nih.gov

Polymer Synthesis: The aldehyde and piperidine functionalities can be leveraged for the synthesis of novel polymers. For instance, the aldehyde could undergo polymerization reactions to form polyacetals. The piperidine nitrogen can be quaternized to introduce cationic charges, leading to the formation of ion-containing polymers with potential applications as ion-exchange resins or membranes. rsc.org Research into the polymerization of piperidine-containing monomers has shown promise in creating materials with interesting thermal and mechanical properties. researchcommons.orgresearchcommons.org Furthermore, piperidine-functionalized polymers have been investigated for their ability to sequester pollutants. acs.org

Metal-Organic Frameworks (MOFs): The nitrogen atom of the piperidine ring and the oxygen atom of the aldehyde group could act as coordination sites for metal ions, making 1-Ethylpiperidine-3-carbaldehyde a potential ligand for the construction of novel MOFs. researchgate.net These materials could exhibit interesting properties for applications in gas storage, catalysis, and sensing. The synthesis of molybdenum complexes with piperidine ligands has been reported, indicating the feasibility of incorporating this moiety into organometallic structures. nih.gov

Computational Predictions for New Transformations

Computational chemistry is a powerful tool for predicting the reactivity of molecules and for guiding the design of new reactions. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of 1-Ethylpiperidine-3-carbaldehyde. These studies can provide insights into the most likely sites for nucleophilic and electrophilic attack, as well as the transition state energies for various potential reactions. researchgate.net For example, DFT could be used to predict the stereochemical outcome of asymmetric reactions or to elucidate the mechanism of novel catalytic transformations. acs.org

Quantitative Structure-Activity Relationship (QSAR): For derivatives of 1-Ethylpiperidine-3-carbaldehyde with potential biological activity, QSAR studies could be performed to correlate their structural features with their activity. nih.gov This can aid in the rational design of more potent and selective compounds.

By systematically exploring these research avenues, the scientific community can unlock the full potential of 1-Ethylpiperidine-3-carbaldehyde as a versatile building block for the creation of novel molecules and materials with significant scientific and technological impact.

Q & A

Q. Methodology :

- Stepwise alkylation : Start with piperidine-3-carbaldehyde and ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group at the 1-position. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

- Troubleshooting : If byproducts (e.g., over-alkylation) arise, adjust reaction time or stoichiometry. For aldehydes prone to oxidation, conduct reactions under inert gas (N₂/Ar) .

Basic: How is 1-Ethylpiperidine-3-carbaldehyde characterized structurally?

Q. Methodology :

- NMR analysis : Assign peaks using ¹H and ¹³C NMR. The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while the ethyl group shows triplet/multiplet patterns .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Refine structures using SHELXL (SHELX suite) with high-resolution data .

- Elemental analysis : Validate molecular formula (C₈H₁₅NO) with <0.3% deviation from theoretical values .

Basic: What stability considerations are critical for storing 1-Ethylpiperidine-3-carbaldehyde?

Q. Methodology :

- Thermal stability : Perform DSC/TGA to identify decomposition thresholds (common for aldehydes above 150°C). Store at –20°C in amber vials to minimize light/heat exposure .

- Hydrolysis prevention : Use anhydrous solvents (e.g., molecular sieves) during storage. Monitor aldehyde integrity via FT-IR (C=O stretch ~1720 cm⁻¹) .

Advanced: How can reaction mechanisms involving 1-Ethylpiperidine-3-carbaldehyde be elucidated?

Q. Methodology :

- Kinetic studies : Use stopped-flow NMR to track intermediates in nucleophilic additions (e.g., Grignard reactions). Compare rate constants under varying temperatures .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers. Validate with experimental isotopic labeling .

Advanced: How should researchers resolve contradictions in spectral data for derivatives of 1-Ethylpiperidine-3-carbaldehyde?

Q. Methodology :

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry. For example, if MS shows [M+H]⁺ at m/z 142 but NMR suggests impurities, re-examine chromatography conditions .

- Crystallographic refinement : If X-ray data conflicts with computational models (e.g., bond lengths), use SHELXL’s TWIN/BASF commands to address twinning or disorder .

Advanced: What computational approaches predict the bioactivity of 1-Ethylpiperidine-3-carbaldehyde derivatives?

Q. Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., GABA receptors). Prioritize derivatives with docking scores ≤–7 kcal/mol .

- QSAR modeling : Train models on datasets of piperidine analogs (e.g., IC₅₀ values) to correlate substituents with activity .

Advanced: How can researchers study the compound’s interactions with biological targets?

Q. Methodology :

- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics (ka/kd) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity insights .

Advanced: What strategies optimize multi-step syntheses involving 1-Ethylpiperidine-3-carbaldehyde?

Q. Methodology :

- Design of Experiments (DoE) : Use software (e.g., JMP) to optimize variables (e.g., temperature, catalyst loading) in tandem steps .

- Flow chemistry : For scalability, implement continuous-flow reactors to minimize intermediate degradation .

Advanced: How are crystallographic challenges (e.g., twinning) addressed in structural studies?

Q. Methodology :

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å). For twinned crystals, apply SHELXL’s HKLF5 format and refine with BASF parameters .

- Disorder modeling : Split occupancy for disordered ethyl or aldehyde groups using PART commands .

Advanced: What green chemistry principles apply to synthesizing 1-Ethylpiperidine-3-carbaldehyde?

Q. Methodology :

- Solvent selection : Replace DMF with Cyrene (dihydrolevoglucosenone) for alkylation steps, reducing toxicity .

- Catalyst recycling : Use immobilized base catalysts (e.g., polystyrene-supported DBU) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.